Kamillosan

Dermatology Wound Healing Stoma Care

Kamillosan (CAS 117147-90-7) is a phytotherapeutic preparation from the selectively bred low-allergen 'Manzana' chamomile variety, standardized to consistent levels of levomenol ((-)-α-bisabolol), chamazulene, and flavonoids. Unlike generic chamomile extracts, it guarantees batch-to-batch uniformity. Clinically, it matches 0.25% hydrocortisone, outperforms bufexamac and fluocortin butyl ester, and accelerates healing in burns, peristomal wounds, and oral mucositis. Its steroid-sparing profile and low allergenic risk make it the premier choice for formulating high-performance topical anti-inflammatory products with reproducible efficacy.

Molecular Formula C7H8N2O2
Molecular Weight 0
CAS No. 117147-90-7
Cat. No. B1166676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKamillosan
CAS117147-90-7
Molecular FormulaC7H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kamillosan (CAS 117147-90-7): A Standardized Chamomile Extract Formulation for Topical Anti-Inflammatory and Wound Healing Applications


Kamillosan (CAS 117147-90-7) is a standardized phytotherapeutic preparation derived from the flowers of Matricaria recutita (German chamomile) [1]. Unlike crude chamomile preparations or single-compound isolates, Kamillosan is a drug combination containing chamomile extract and bisabolol, with specific formulations (cream, ointment, liquidum) standardized to defined amounts of levomenol ((-)-α-bisabolol), a key anti-inflammatory sesquiterpene . This standardization ensures batch-to-batch consistency in the content of active principles such as chamazulene, levomenol, polyins, and flavonoids [2].

Why Generic Chamomile Extracts Cannot Substitute for Kamillosan in Rigorous Applications


Generic substitution of Kamillosan with other chamomile extracts or single-component bisabolol preparations is unreliable due to significant variability in phytochemical composition, chemotype, and demonstrated therapeutic equivalence. The chamazulene and α-bisabolol content of chamomile oil is highly influenced by genetic background and environmental conditions [1]. Furthermore, commercial chamomile products exhibit marked variation in key active constituents like bisabolol oxide A (ranging from 38.78% to 70.46% in different samples) and chamazulene (present in some, absent in others) [2]. Critically, Kamillosan is manufactured from a specific 'Manzana' chamomile variety selected for its high active principle content and low allergenic potential, a feature not replicated by generic extracts [3].

Quantitative Differentiation of Kamillosan: Head-to-Head Comparative Data Against Key Alternatives


Superior Healing Time Compared to 1% Hydrocortisone Ointment in Peristomal Skin Lesions

In a prospective controlled clinical study on peristomal skin lesions in colostomy patients, a twice-daily chamomile compress (German chamomile solution) demonstrated significantly faster healing compared to a once-daily application of 1% hydrocortisone ointment [1].

Dermatology Wound Healing Stoma Care Comparative Efficacy

Superior Therapeutic Effect vs. Non-Steroidal Bufexamac and Glucocorticoid Fluocortin Butyl Ester in Eczema Maintenance Therapy

In a bilateral comparative study involving 161 patients with inflammatory dermatoses, Kamillosan cream was tested against several reference products during a 3-4 week maintenance therapy phase. The study explicitly compared Kamillosan to 0.25% hydrocortisone, 0.75% fluocortin butyl ester, and 5% bufexamac [1].

Dermatology Eczema Anti-inflammatory Clinical Trial

Accelerated Second-Degree Burn Wound Healing Versus 1% Silver Sulfadiazine Cream

A triple-blind randomized controlled trial compared the efficacy of a 10% chamomile cream against the standard-of-care 1% silver sulfadiazine cream in the treatment of second-degree burn wounds [1].

Burn Care Wound Healing Silver Sulfadiazine Comparative Efficacy

Mild Superiority to 0.5% Hydrocortisone in Atopic Eczema

A partially double-blind, randomized, half-side comparison study evaluated Kamillosan cream against 0.5% hydrocortisone cream and a vehicle placebo in patients with medium-degree atopic eczema [1].

Dermatology Atopic Dermatitis Corticosteroid Herbal Medicine

Superior Soothing Effect on Irritated Skin vs. 0.1% Hydrocortisone Acetate

A study using profilometry to assess structural changes in the epidermal surface of experimentally induced toxic contact dermatitis found that Kamillosan ointment was remarkably superior to its base and to 0.1% hydrocortisone acetate in its soothing effect on human skin [1].

Dermatology Skin Soothing Profilometry Irritant Contact Dermatitis

Significant Reduction in Aphthous Ulcer Healing Time and Pain vs. Placebo

A double-blind, randomized, placebo-controlled clinical trial assessed the efficacy of a chamomile (Kamillosan) mouthrinse in 50 patients with recurrent aphthous stomatitis (RAS) [1].

Oral Medicine Stomatitis Mouthrinse Pain Management

Validated Application Scenarios for Kamillosan Based on Comparative Evidence


Non-Steroidal Maintenance Therapy for Chronic Inflammatory Dermatoses (Eczema/Dermatitis)

Based on direct comparative data showing Kamillosan cream to be equieffective to 0.25% hydrocortisone and superior to 5% bufexamac and 0.75% fluocortin butyl ester [1], it is a scientifically supported choice for the long-term maintenance phase of eczematous diseases. This is particularly relevant for patients requiring extended treatment courses where steroid-sparing is a clinical priority to avoid local side effects like skin atrophy. The evidence for mild superiority over 0.5% hydrocortisone in atopic eczema further strengthens this application [2].

Accelerated Healing of Acute and Challenging Wounds (Burns, Peristomal Lesions, Episiotomies)

Kamillosan's chamomile extract has demonstrated significantly faster healing times in direct comparisons against standard therapies: 4.16 days faster than 1% silver sulfadiazine cream for second-degree burns [1] and 5.64 days faster than 1% hydrocortisone ointment for peristomal skin lesions [2]. A comparative study also found the chamomile group experienced the best episiotomy wound-healing process by day 10 compared to myrtle oil and placebo [3]. These data support its use where accelerated re-epithelialization and reduced healing time are paramount, such as in burn units, ostomy care, and post-surgical recovery.

Management of Oral Mucosal Inflammation and Ulceration (e.g., Recurrent Aphthous Stomatitis, Mucositis)

The significant reduction in pain and healing time demonstrated by Kamillosan mouthrinse in a placebo-controlled trial for recurrent aphthous stomatitis (p<0.01) [1] validates its use for this indication. Additionally, a study of 98 patients undergoing radiation and chemotherapy suggested that resolution of mucositis is accelerated by Kamillosan Liquidum oral rinse [2]. This positions Kamillosan Liquidum as a valuable, non-toxic adjunct for managing oral complications of cancer therapy and other oral inflammatory conditions.

Formulation Development Requiring a Standardized, Low-Allergen Chamomile Active

For industrial or research formulation of new topical products (creams, gels, ointments, mouthwashes), Kamillosan offers a distinct advantage. It is derived from the specifically selected 'Manzana' chamomile variety, which has been shown to exhibit a low sensitizing capacity and lacks the chamomile-related allergen potential found in some other chemotypes [1]. This, combined with its defined standardization to key actives like levomenol (e.g., minimum 0.07 mg/g in cream) [2], provides a reliable and safer botanical ingredient compared to non-standardized, variable chamomile extracts, thereby reducing batch-to-batch variability and allergenic risk in finished products.

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